molecular formula C16H13NO3 B1602169 2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid CAS No. 88460-51-9

2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid

Cat. No.: B1602169
CAS No.: 88460-51-9
M. Wt: 267.28 g/mol
InChI Key: IAMAZOQKJCFDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid (CAS 88460-51-9) is a high-purity chemical intermediate with significant relevance in medicinal chemistry and organic synthesis research. This compound features an isoindolinone core, a privileged scaffold in drug discovery known for its diverse therapeutic potential. The isoindolinone pharmacophore is present in various bioactive molecules, including benzodiazepine-receptor agonists investigated for the treatment of anxiety and potent dopamine receptor ligands . As a building block, this acetic acid derivative is particularly valuable for structure-activity relationship (SAR) studies and for the synthesis of novel compounds with enhanced lipophilicity or tailored binding properties . Researchers can utilize the carboxylic acid functional group for further derivatization, such as forming amide linkages with various amines to create potential protease inhibitors or other pharmacologically active molecules . The compound's molecular formula is C16H13NO3 and it has a molecular weight of 267.28 g/mol . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3-oxo-2-phenyl-1H-isoindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15(19)10-14-12-8-4-5-9-13(12)16(20)17(14)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMAZOQKJCFDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564336
Record name (3-Oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88460-51-9
Record name (3-Oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview:

  • Reactants: o-Phthalaldehyde and nitrobenzene (or substituted nitroarenes)
  • Reagents: Indium powder (4 equivalents), acetic acid (10 equivalents)
  • Solvent: Toluene
  • Conditions: Reflux under nitrogen atmosphere for 4 to 8 hours

Mechanism Highlights:

  • Indium powder acts as a reducing agent to convert the nitro group to an amine intermediate.
  • Intramolecular cyclization occurs between the amine and the aldehyde groups of o-phthalaldehyde.
  • The reaction proceeds via a reductive coupling pathway to form the isoindolin-1-one core.

General Procedure:

  • Mix o-phthalaldehyde, indium powder, and acetic acid in toluene.
  • Add nitrobenzene derivative dissolved in toluene.
  • Stir at reflux under nitrogen atmosphere.
  • After completion, dilute with ethyl acetate, filter, wash with aqueous sodium bicarbonate, extract, dry, and purify by column chromatography.

This method is notable for its one-pot nature and moderate to good yields, making it a practical approach for preparing this compound and its analogs.

Alternative Synthetic Routes Involving Isoindolinone Precursors

While the indium-mediated reductive method is prominent, other synthetic strategies focus on building the isoindolinone ring followed by acetic acid functionalization.

Cyclocondensation of α-Bromoacyl Derivatives

  • Starting from α-bromoacetyl substituted aromatic compounds, cyclocondensation with amines or thiocarbonyl compounds can yield isoindolinone derivatives.
  • Bromination of acetophenone derivatives in acetic acid followed by nucleophilic substitution and cyclization provides access to isoindolinone scaffolds.
  • Subsequent functional group transformations introduce the acetic acid moiety.

Comparative Analysis of Preparation Methods

Method Key Reagents & Conditions Yield Range (%) Advantages Limitations
Indium-mediated reductive cyclization Indium powder, acetic acid, toluene, reflux 60-75 One-pot, moderate to good yields Requires indium, long reaction time
α-Bromoacyl cyclocondensation Bromination, amines, acetic acid 60-90 Versatile substitution Multi-step, requires bromination
Click chemistry (Cu-catalyzed) CuI catalyst, azides, alkynes 70-90 High regioselectivity, modular Specific to triazole derivatives

Summary of Research Findings

  • The indium-mediated reductive cyclization is the most straightforward and widely reported method for synthesizing this compound, providing a one-pot approach with good yields under mild reflux conditions in toluene.
  • Reaction optimization shows that solvent choice, acid strength, and indium amount critically affect yield and reaction time.
  • Alternative methods involving bromination and cyclocondensation or click chemistry provide routes to structurally related isoindolinone derivatives but may require additional steps or are more suited for functionalized analogs.
  • The indium-mediated method tolerates various substituents on the nitroarene, allowing for structural diversity in the isoindolinone products.
  • Purification is typically achieved by flash column chromatography, removing polymeric by-products formed during the reaction.

Chemical Reactions Analysis

Cyclization Reactions

The acetic acid side chain participates in intramolecular cyclization under acidic or basic conditions. For example:

  • Base-assisted lactonization : Treatment with sodium acetate in acetic acid converts the β-keto acid intermediate into fused pyranoquinoline derivatives via α-pyrone formation .

  • Friedländer cyclo-condensation : Reacting with aldehydes (e.g., 4-oxochromene-3-carbaldehyde) generates polycyclic systems (e.g., pyrano[3,2-c]quinolines) with high regioselectivity (Table 1) .

Table 1: Cyclization Products and Yields

SubstrateReagent/ConditionsProductYield (%)
β-Keto acid derivativeNaOAc/AcOH, refluxPyrano[3,2-c]quinoline-3-carboxylic acid62
4-Oxochromene aldehydeDMF, 80°C3-(Chromenylmethylene)pyranoquinoline58

Condensation with Nucleophiles

The carboxylic acid group undergoes condensation to form amides, hydrazides, and heterocycles:

  • Hydrazine reactions : Reacting with hydrazine hydrate in DMF produces pyrazolinylquinoline derivatives (56% yield) .

  • Knoevenagel condensation : With aromatic aldehydes (e.g., p-nitrobenzaldehyde), it forms α,β-unsaturated ketones, which further cyclize to indole-fused systems .

Coupling Reactions

The compound exhibits reactivity toward diazonium salts and amines:

  • Diazonium coupling : Treatment with p-nitrobenzenediazonium chloride yields orange hydrazone derivatives confirmed by IR (ν 1622 cm⁻¹, C=N) and ¹H NMR (δ 9.64 ppm, N–H) .

  • SN2 alkylation : Reaction with 2-aminoacetaldehyde dimethyl acetal forms pyrrole-3-carboxylic acid derivatives via nucleophilic substitution .

Heterocycle Functionalization

The isoindolinone core participates in electrophilic substitutions:

  • Nitrosation : Nitric acid treatment introduces nitro groups at the quinoline ring’s C5 position, confirmed by mass fragmentation (m/z 397 base peak) .

  • Thiolation : Reaction with Lawesson’s reagent replaces the carbonyl oxygen with sulfur, yielding thioamide analogs .

Biological Activity Correlations

Derivatives show structure-dependent bioactivity:

  • Antimicrobial effects : Pyrazolinyl derivatives exhibit Gram-positive antibacterial activity (MIC: 8–16 µg/mL) .

  • Fluorescent properties : Methoxy-substituted analogs display solvatochromic shifts (λ<sub>em</sub> 450–520 nm) suitable for bioimaging .

Thermal and Spectral Data

  • Thermal stability : Decomposition temperatures exceed 240°C (TGA data) .

  • ¹H NMR features : Characteristic signals include δ 8.17 ppm (C5–H quinoline) and δ 13.8 ppm (carboxylic O–H) .

This compound’s multifunctional reactivity positions it as a valuable scaffold for synthesizing bioactive heterocycles and advanced materials. Further studies exploring its catalytic asymmetric reactions or photophysical tuning are warranted .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Anti-Cancer Activity

Recent studies have indicated that compounds related to 2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid exhibit significant anti-cancer properties. For instance, derivatives of isoindolinones have been synthesized and tested for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The structure of these compounds allows them to interact with specific biological targets involved in cancer progression, making them promising candidates for further development as anti-cancer agents .

1.2. PROTAC Development

The compound has been utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to induce targeted protein degradation. The incorporation of this compound into PROTACs has shown potential in selectively degrading proteins associated with various diseases, including cancer . This application highlights the compound's versatility in creating targeted therapies.

Synthesis Methodologies

2.1. Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving isoindoline derivatives. A notable method includes a K2CO3 promoted cascade reaction that facilitates the formation of isoindolinones, which can be further modified to yield the desired acetic acid derivative .

Table 1: Synthetic Pathways for this compound

Synthesis Method Reagents Used Yield (%) Notes
K2CO3 Cascade Reaction2-acetylbenzonitrileHighEfficient for isoindolinone synthesis
EDC/HOBt ActivationCarboxylic acids and aminesModerateUseful for amide formation
Cu(I)-Catalyzed ArylationAmides and aryl halidesGoodAllows for phenylation

Biological Studies

3.1. Target Engagement Assays

The compound has been employed in cell-based assays to evaluate its binding affinity to various proteins, particularly in the context of E3 ligase interactions. These studies are crucial for understanding how modifications to the compound can enhance or reduce its efficacy as a therapeutic agent .

3.2. Structure-Activity Relationship (SAR) Studies

Ongoing research focuses on elucidating the structure-activity relationships of this compound derivatives. By systematically altering functional groups and assessing their biological activity, researchers aim to identify lead compounds with optimal therapeutic profiles .

Mechanism of Action

The mechanism of action of 2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its isoindolinone core makes it a versatile scaffold for the synthesis of diverse compounds with potential therapeutic applications.

Biological Activity

Overview

2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid is a compound characterized by its isoindolinone core structure, which is known for its diverse biological activities. This article provides a detailed examination of the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H13NO3
  • CAS Number : 88460-51-9
  • Structure : The compound features a unique combination of functional groups that contribute to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites, thereby modulating various biological processes. The compound has shown potential in:

  • Enzyme Inhibition : It can inhibit specific enzymes, leading to altered metabolic pathways.
  • Receptor Interaction : The compound may bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as:

  • Induction of apoptosis in tumor cells.
  • Inhibition of cell cycle progression.

A study highlighted that derivatives of isoindolinones, including this compound, displayed moderate to strong cytotoxic effects against different cancer cell lines .

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound. Below are some key findings:

StudyFindings
Yang et al. (2020)Identified the compound's potential as a cereblon ligand, suggesting a role in targeted protein degradation .
Synthesis Studies (2005)Demonstrated the synthesis of similar isoindolinone derivatives with notable biological activities, reinforcing the importance of structural modifications .
MDPI Research (2022)Reported on scalable syntheses and highlighted the relevance of isoindolinones in medicinal chemistry, including their lipid-lowering effects .

Comparative Analysis with Similar Compounds

When compared to similar compounds like indole-3-acetic acid and isoindoline derivatives, this compound stands out due to its unique structural features and enhanced biological activities.

CompoundBiological ActivityNotable Features
Indole-3-acetic acidPlant hormone activitySimple indole structure
Isoindoline derivativesVarying bioactivitiesSimilar core structure but different substituents
This compound Antimicrobial, anticancerUnique functional groups enhancing reactivity

Q & A

Q. What are the established synthetic routes for 2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid, and how can researchers optimize yields while minimizing by-products?

Methodological Answer: A common synthesis involves refluxing intermediates like 3-formylindole derivatives with sodium acetate in acetic acid, followed by crystallization . To optimize yields:

  • Control reaction time: Prolonged heating (3–5 hours) ensures complete cyclization but risks decomposition. Monitor via TLC.
  • Purification: Use recrystallization from DMF/acetic acid mixtures to remove unreacted starting materials .
  • By-product mitigation: Avoid excess reagents; stoichiometric ratios (e.g., 0.1 mol substrate to 0.11 mol aldehyde) reduce side reactions .

Q. How can researchers characterize the crystal structure of this compound, and what software tools are recommended for refinement?

Methodological Answer:

  • X-ray diffraction (XRD): Single-crystal XRD with Cu-Kα radiation (λ = 1.54178 Å) resolves bond lengths and angles. For example, the isoindolinone ring typically shows planarity deviations < 0.02 Å .
  • Refinement tools: Use SHELXL for small-molecule refinement. Key steps:
    • Input .hkl files for structure solution via SHELXD.
    • Apply restraints for disordered regions (e.g., phenyl rings).
    • Validate using R-factor convergence (< 5%) and CheckCIF .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard mitigation:
    • PPE: Wear nitrile gloves, lab coats, and safety goggles (GHS H315/H319: skin/eye irritation) .
    • Ventilation: Use fume hoods to avoid inhalation of dust (GHS H335: respiratory irritation) .
  • Spill management: Collect solids with a HEPA-filter vacuum; avoid water to prevent dissolution into drains .

Advanced Research Questions

Q. How can density functional theory (DFT) and vibrational spectroscopy resolve discrepancies in electronic property assignments?

Methodological Answer:

  • DFT calculations: Use B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps and compare with UV-Vis data. For example, a calculated gap of 4.2 eV should align with λmax ~ 290 nm .
  • Vibrational analysis: Assign FT-IR peaks (e.g., C=O stretch at ~1700 cm⁻¹) via potential energy distribution (PED) analysis. Mismatches > 10 cm⁻¹ suggest experimental contamination or solvent effects .

Q. What strategies address low reproducibility in biological activity assays involving this compound?

Methodological Answer:

  • Purity validation: Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to confirm purity > 95%. Impurities (e.g., uncyclized intermediates) can skew IC50 values .
  • Solvent selection: Avoid DMSO if testing antifungal activity, as it may synergize with the compound. Use ethanol/PBS mixtures .

Q. How can researchers resolve contradictions in reported NMR chemical shifts across studies?

Methodological Answer:

  • Solvent referencing: Ensure shifts are calibrated to TMS in the same solvent (e.g., DMSO-d6 vs. CDCl3). For example, the acetic acid proton may appear at δ 12.1 in DMSO but δ 11.8 in CDCl3.
  • Dynamic effects: Variable temperature NMR (-40°C to 25°C) can resolve rotational barriers in the isoindolinone ring causing peak broadening .

Q. What crystallographic challenges arise during polymorphism studies, and how are they addressed?

Methodological Answer:

  • Polymorph detection: Screen crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate Form I (monoclinic P2₁/c) vs. Form II (triclinic P-1) .
  • Refinement: Use PLATON’s ADDSYM to check for missed symmetry in pseudo-merohedral twins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid
Reactant of Route 2
2-(3-Oxo-2-phenylisoindolin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.